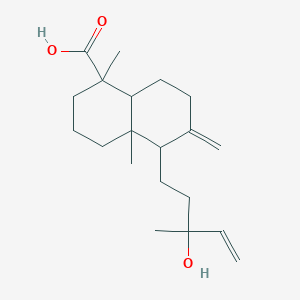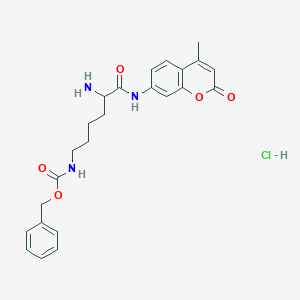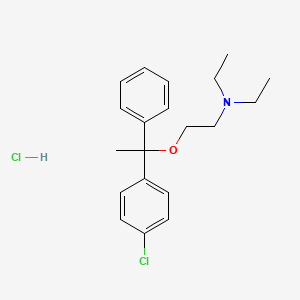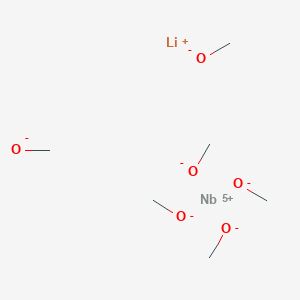
lithium;methanolate;niobium(5+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium methanolate niobium(5+) is a compound that combines lithium, methanolate, and niobium in its highest oxidation state, niobium(5+)
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lithium methanolate niobium(5+) typically involves the reaction of lithium methanolate with niobium pentachloride. The reaction is carried out in an inert atmosphere to prevent the oxidation of the reactants. The general reaction can be represented as follows:
LiOCH3+NbCl5→LiNb(OCH3)5+5LiCl
The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of lithium methanolate niobium(5+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and solvent extraction are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Lithium methanolate niobium(5+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states.
Substitution: Methanolate groups can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or other alkoxides are employed under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: Various niobium alkoxides or halides.
科学的研究の応用
Chemistry
In chemistry, lithium methanolate niobium(5+) is used as a precursor for the synthesis of niobium-based catalysts. These catalysts are employed in various organic transformations, including oxidation and polymerization reactions.
Biology
In biological research, niobium compounds are explored for their potential as imaging agents and in drug delivery systems. The unique properties of niobium allow for the development of novel biomedical applications.
Medicine
Niobium-based materials are investigated for their biocompatibility and potential use in medical implants and devices. The compound’s stability and resistance to corrosion make it suitable for long-term applications in the human body.
Industry
In the industrial sector, lithium methanolate niobium(5+) is utilized in the production of advanced materials, including high-performance ceramics and coatings. Its role in enhancing the properties of these materials is of significant interest.
作用機序
The mechanism of action of lithium methanolate niobium(5+) involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, niobium compounds can interact with cellular components, influencing processes such as cell signaling and metabolism.
類似化合物との比較
Similar Compounds
Lithium niobate (LiNbO3): Used in electro-optic applications and as a piezoelectric material.
Niobium pentachloride (NbCl5): A precursor for various niobium compounds and catalysts.
Niobium oxides (Nb2O5): Employed in energy storage and catalysis.
Uniqueness
Lithium methanolate niobium(5+) is unique due to its combination of lithium, methanolate, and niobium in a single compound. This unique structure imparts specific properties that are advantageous in various applications, such as enhanced catalytic activity and stability.
特性
分子式 |
C6H18LiNbO6 |
|---|---|
分子量 |
286.1 g/mol |
IUPAC名 |
lithium;methanolate;niobium(5+) |
InChI |
InChI=1S/6CH3O.Li.Nb/c6*1-2;;/h6*1H3;;/q6*-1;+1;+5 |
InChIキー |
FIAVMHQTFKKNDK-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[O-].C[O-].C[O-].C[O-].C[O-].C[O-].[Nb+5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


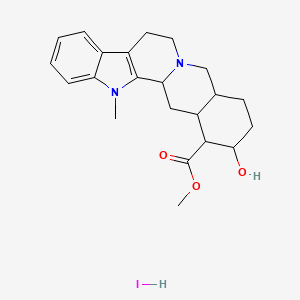
![cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)


![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)

![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12291798.png)
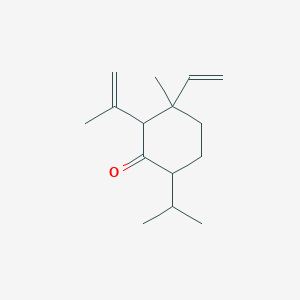
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)
![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
